molecular formula C17H18N2O4 B2666943 N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034300-87-1

N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2666943
CAS RN: 2034300-87-1
M. Wt: 314.341
InChI Key: KZABDGFULFHALF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as AMG-232, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. In

Scientific Research Applications

Directed Assembly of Copper(II)-carboxylates

Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its versatility in creating a family of inorganic–organic hybrid materials. These materials feature infinite 1-D chains, highlighting the potential for constructing complex structures using isonicotinamide derivatives (Aakeröy et al., 2003).

Environmental Degradation of Surfactants

Research on the environmental degradation of alkylphenol ethoxylate surfactants, which are related to isonicotinamide derivatives through chemical interactions, sheds light on the fate of such compounds in natural settings. This includes their microbial degradation and the reduction of environmental contamination risks (Hawrelak et al., 1999).

Optoelectronic Device Applications

The synthesis and study of a 4-methoxy-substituted triphenylamine-containing homopolymer demonstrate the potential of isonicotinamide derivatives in optoelectronic applications. These materials show high fluorescence quantum efficiency and good thermal stability, indicating their suitability for use in devices like field effect transistors (Chen et al., 2008).

Synthesis of Substituted Phenols

Isonicotinamide derivatives have been implicated in the synthesis of substituted phenols, showcasing their role in chemical synthesis processes. This includes the creation of various organic compounds through condensation reactions, illustrating the compound's utility in organic synthesis (Chan & Brownbridge, 1981).

Mechanism of Action

There is no information available on the mechanism of action of "N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide" .

Safety and Hazards

There is no information available on the safety and hazards associated with "N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide" .

Future Directions

There is no information available on the future directions of research on "N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide" .

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(20)13-3-5-15(6-4-13)19-17(21)14-7-8-18-16(11-14)23-10-9-22-2/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZABDGFULFHALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide

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